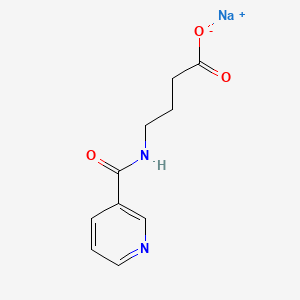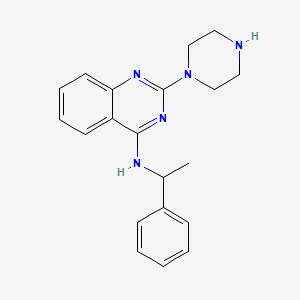
N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine
説明
N-(1-Phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine (NPPQ) is an organic compound belonging to the quinazolinone class of compounds and has been studied extensively for its potential applications in pharmaceuticals and biochemistry. NPPQ is a versatile compound that has been used in a variety of scientific research applications, including in vivo and in vitro studies. It has also been used to study the mechanism of action of certain drugs, as well as their biological activity, biochemical and physiological effects, and pharmacodynamics. In addition, NPPQ has been used in laboratory experiments to test the advantages and limitations of certain compounds. This review article will discuss the synthesis method of NPPQ, its scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments, as well as potential future directions.
科学的研究の応用
Synthesis and Insecticidal Efficacy
Quinazoline derivatives, including bis quinazolinone compounds, have been synthesized and evaluated for their insecticidal efficacy. These novel compounds were synthesized through reactions with different nitrogen nucleophiles and exhibited structural diversity, which was confirmed by spectral analysis. The insecticidal properties of these compounds highlight their potential in developing new pesticides (El-Shahawi et al., 2016).
Stability Under Stressful Conditions
Research focused on the stability of quinazoline derivatives under various stress conditions, such as high temperature, light, and oxidants. The stability tests, including HPLC and HPLC-MS analyses, indicated that these compounds are generally stable under aggressive environmental factors except for hydrolysis in an alkaline environment. This stability is crucial for the pharmaceutical development process, ensuring the compound's integrity during manufacturing and storage (Gendugov et al., 2021).
Antihistaminic Agents
Quinazolin-4(3H)-one derivatives have been synthesized and tested for their H1-antihistaminic activity, revealing that compounds with piperazine substitutions can serve as effective antihistamines. This research provides a foundation for the development of new classes of antihistaminic agents, potentially with reduced sedative effects compared to existing medications (Alagarsamy et al., 2012).
Antimicrobial and Antitubercular Agents
The synthesis of triazine-based thiazolidinones and their linkage with piperazine has led to compounds with notable antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of quinazoline derivatives in treating infectious diseases and tuberculosis, offering a path for the discovery of new antimicrobial and antitubercular drugs (Patel et al., 2012).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The studies demonstrate these compounds' efficacy in forming a protective layer on the metal surface, significantly reducing corrosion rates. This application highlights the versatility of quinazoline derivatives beyond biomedical uses, extending into materials science and engineering to mitigate corrosion processes (Chen et al., 2021).
特性
IUPAC Name |
N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGWGZNWEWFTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



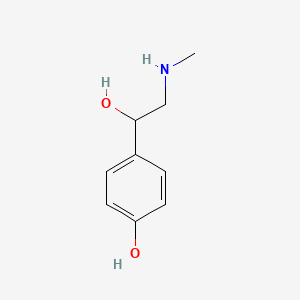
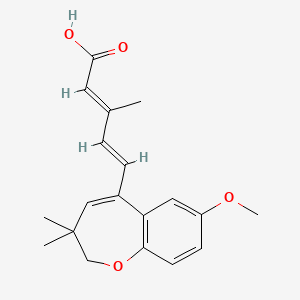
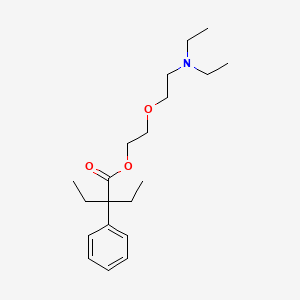
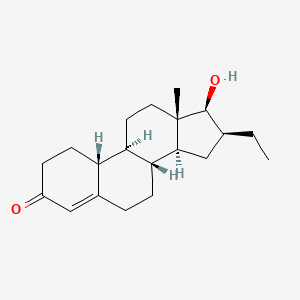
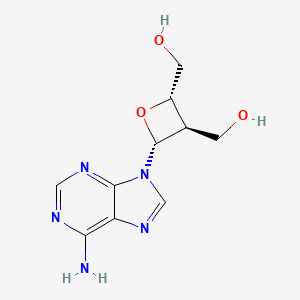
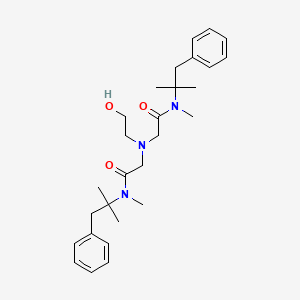
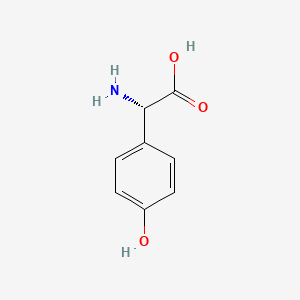
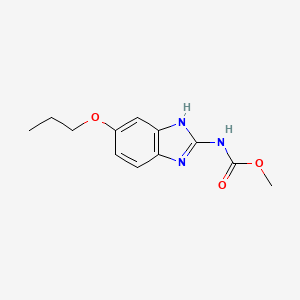
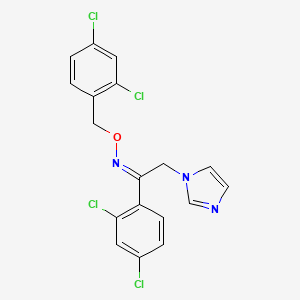
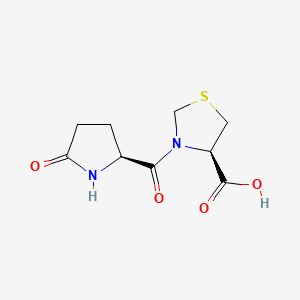
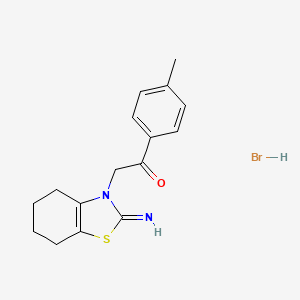
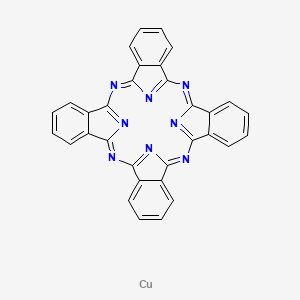
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1677873.png)
